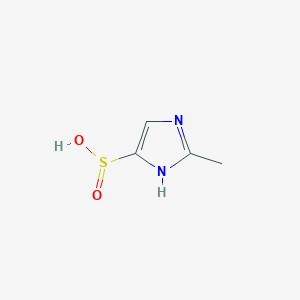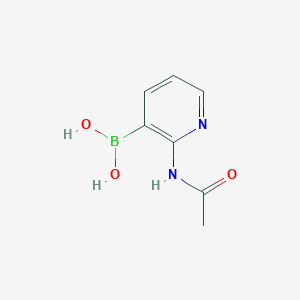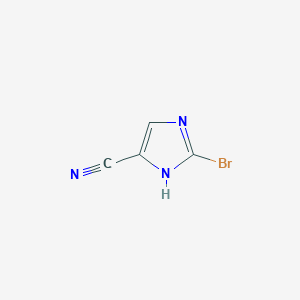
6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO2 and a molecular weight of 320.25 g/mol . It is categorized under fine chemicals, pharmaceutical standards, metabolites, impurities, and intermediates . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl alcohol with ethylene oxide to form 2-(2,6-dichlorobenzyloxy)ethanol. This intermediate is then reacted with 6-chlorohexan-1-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of fine chemicals and pharmaceutical standards.
Mechanism of Action
The mechanism of action of 6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride: Similar structure but with a chlorohexyl group instead of a dichlorobenzyl group.
2-[2-[(6-Chlorohexyl)oxy]ethoxy]acetic Acid: Contains a chlorohexyl group and an acetic acid moiety.
Uniqueness
6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine hydrochloride is unique due to its dichlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C15H24Cl3NO2 |
|---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H23Cl2NO2.ClH/c16-14-6-5-7-15(17)13(14)12-20-11-10-19-9-4-2-1-3-8-18;/h5-7H,1-4,8-12,18H2;1H |
InChI Key |
NBUVPNOMXDEBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




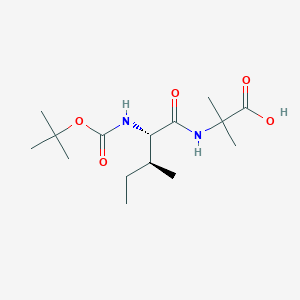

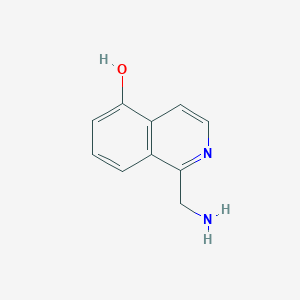
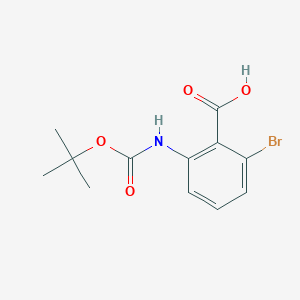
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
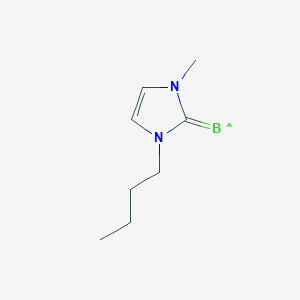
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
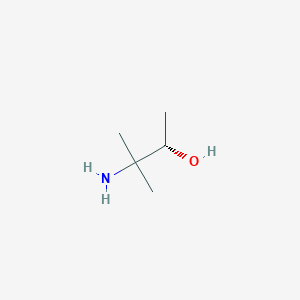
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
